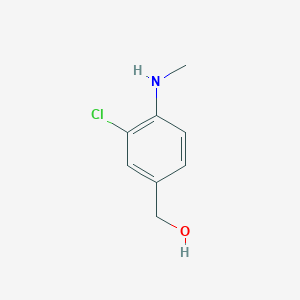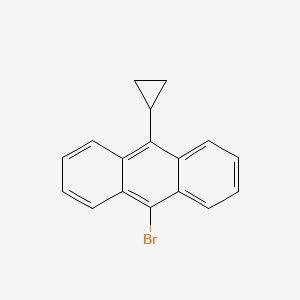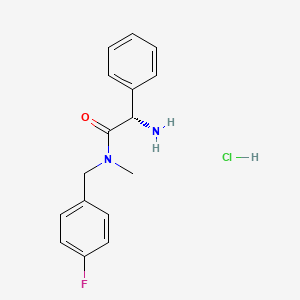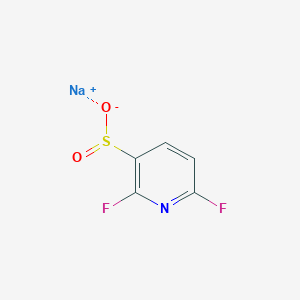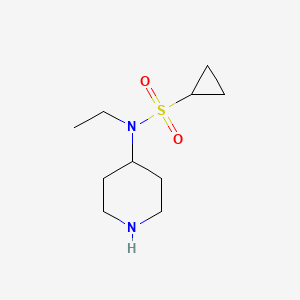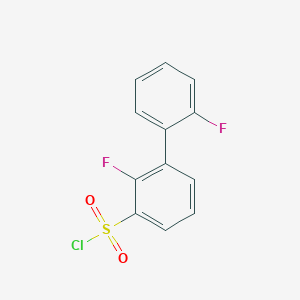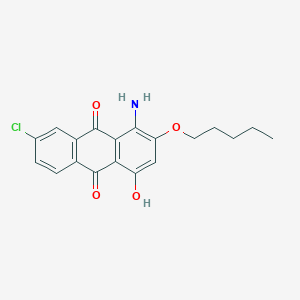
2-Bromo-4-methylthiazole-5-carboximidamidehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-methylthiazole-5-carboximidamidehydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 2-position, a methyl group at the 4-position, and a carboximidamide group at the 5-position, with an additional hydrochloride group.
準備方法
The synthesis of 2-Bromo-4-methylthiazole-5-carboximidamidehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-methylthiazole.
Reaction with Ammonia: The 2-bromo-4-methylthiazole is reacted with ammonia to introduce the carboximidamide group at the 5-position.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
2-Bromo-4-methylthiazole-5-carboximidamidehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the carboximidamide group.
Condensation Reactions: The carboximidamide group can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Bromo-4-methylthiazole-5-carboximidamidehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Bromo-4-methylthiazole-5-carboximidamidehydrochloride involves its interaction with specific molecular targets. The bromine atom and the carboximidamide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
2-Bromo-4-methylthiazole-5-carboximidamidehydrochloride can be compared with other thiazole derivatives, such as:
2-Bromo-5-methylthiazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboximidamide group, leading to different chemical properties and reactivity.
2-Aminothiazole: Lacks the bromine and methyl groups, resulting in different biological activities and applications.
4-Methylthiazole: Does not have the bromine or carboximidamide groups, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C5H7BrClN3S |
|---|---|
分子量 |
256.55 g/mol |
IUPAC名 |
2-bromo-4-methyl-1,3-thiazole-5-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H6BrN3S.ClH/c1-2-3(4(7)8)10-5(6)9-2;/h1H3,(H3,7,8);1H |
InChIキー |
DAYORSIITJKOBK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)Br)C(=N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-([1,1'-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione)](/img/structure/B13132267.png)
![5-Methylfuro[2,3-b]pyridine](/img/structure/B13132275.png)
